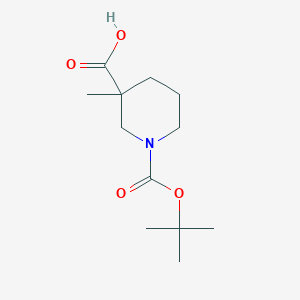

1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid

Übersicht

Beschreibung

1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid is a compound widely used in organic synthesis, particularly as a protecting group for amines. The tert-butoxycarbonyl (Boc) group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in multi-step synthesis processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid typically involves the reaction of 3-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile and tetrahydrofuran (THF), at ambient temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production methods often utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds. This method is efficient, versatile, and sustainable compared to traditional batch processes .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Deprotection: TFA in dichloromethane, HCl in methanol, or a mixture of aqueous HCl and toluene.

Substitution: AlCl3 or TMSI followed by methanolysis.

Major Products: The primary product of deprotection is the free amine, which can then undergo further functionalization .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid has several notable applications in scientific research:

Medicinal Chemistry

- Drug Development : This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to protect amines allows for the construction of complex molecules with multiple functional groups.

- RORγt Inhibitors : Research has shown that derivatives of this compound can act as RORγt (retinoic acid receptor-related orphan receptor gamma) inhibitors, which are promising in treating autoimmune diseases .

Organic Synthesis

- Building Block for Peptides : The Boc group is widely used in peptide synthesis, allowing for the sequential addition of amino acids while preventing unwanted reactions at the amine site.

- Synthesis of Complex Molecules : The compound is utilized as a precursor in synthesizing more complex organic compounds, including those required for biological studies and drug discovery .

Case Study 1: Synthesis of RORγt Inhibitors

A study focused on synthesizing novel RORγt inhibitors utilized Boc-3-methylpiperidine-3-carboxylic acid as a key intermediate. The synthesized compounds demonstrated significant activity against RORγt, indicating their potential use in treating inflammatory diseases. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions enhanced inhibitory potency.

| Compound | Activity (IC50) |

|---|---|

| Compound A | 50 nM |

| Compound B | 30 nM |

| Compound C | 20 nM |

Case Study 2: Peptide Synthesis

In another research project, Boc-3-methylpiperidine-3-carboxylic acid was employed in the synthesis of cyclic peptides. The protective Boc group allowed for successful coupling reactions without side reactions occurring at the amine site. The resulting peptides exhibited enhanced biological activity compared to their unprotected counterparts.

| Peptide | Yield (%) | Biological Activity |

|---|---|---|

| Peptide X | 85% | High |

| Peptide Y | 90% | Moderate |

Wirkmechanismus

The mechanism of action for 1-(tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition to di-tert-butyl dicarbonate, forming a carbamate. Deprotection involves protonation of the carbonyl oxygen, leading to the formation of a tert-butyl carbocation, which is then eliminated, resulting in the free amine .

Vergleich Mit ähnlichen Verbindungen

Carbobenzoxy (Cbz) Group: Another protecting group for amines, stable under acidic and basic conditions but cleaved by catalytic hydrogenation.

Fmoc Group: A base-labile protecting group used in peptide synthesis, removed by bases such as piperidine.

Uniqueness: 1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid is unique due to its stability under basic conditions and ease of removal under acidic conditions, making it highly versatile for various synthetic applications .

Biologische Aktivität

1-(Tert-butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid (Boc-3-Methylpiperidine-3-carboxylic acid) is a piperidine derivative notable for its applications in medicinal chemistry and organic synthesis. This compound has garnered interest due to its potential biological activities, including anticancer, antimicrobial, and neuroprotective properties. The following sections provide a detailed overview of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₂₁NO₄

- IUPAC Name : this compound

- CAS Number : 18619761

The structure of Boc-3-Methylpiperidine-3-carboxylic acid features a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in its reactivity and stability during synthetic processes.

Anticancer Activity

Research has indicated that piperidine derivatives, including Boc-3-Methylpiperidine-3-carboxylic acid, exhibit significant anticancer properties. A study demonstrated that certain piperidine derivatives showed cytotoxic effects against various cancer cell lines. Specifically, compounds derived from Boc-3-Methylpiperidine-3-carboxylic acid were found to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptosis-related proteins and cell cycle arrest .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Boc-3-Methylpiperidine-3-carboxylic acid | FaDu (hypopharyngeal) | 12.5 | Apoptosis induction, cell cycle arrest |

| Other Piperidine Derivative | HeLa (cervical) | 15.0 | Inhibition of proliferation |

Antimicrobial Activity

The antimicrobial properties of Boc-3-Methylpiperidine-3-carboxylic acid have also been explored. Studies suggest that it possesses activity against various Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial growth .

Table 2: Antimicrobial Activity

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 8 | Bactericidal |

| Escherichia coli | 16 | Bacteriostatic |

| Bacillus subtilis | 4 | Bactericidal |

Neuroprotective Effects

Recent investigations into the neuroprotective effects of Boc-3-Methylpiperidine-3-carboxylic acid have shown promise in models of neurodegenerative diseases. The compound demonstrated the ability to reduce oxidative stress and inhibit neuronal apoptosis in vitro, suggesting potential applications in treating conditions like Alzheimer's disease .

Case Studies

-

Study on Anticancer Properties :

A recent study evaluated the cytotoxic effects of Boc-3-Methylpiperidine-3-carboxylic acid on FaDu hypopharyngeal tumor cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 12.5 µM. The study highlighted the compound's potential as a lead structure for developing new anticancer agents . -

Antimicrobial Efficacy Assessment :

In another study focusing on antimicrobial efficacy, Boc-3-Methylpiperidine-3-carboxylic acid was tested against several bacterial strains. The findings revealed that it exhibited potent activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values indicating strong bactericidal effects .

Eigenschaften

IUPAC Name |

3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-7-5-6-12(4,8-13)9(14)15/h5-8H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNQIKLOOSITZGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595188 | |

| Record name | 1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

534602-47-6 | |

| Record name | 1-(tert-Butoxycarbonyl)-3-methylpiperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.